Emmyguyacin A

Natural Product Isolation Fermentation Scale-Up Glycolipid Production

Emmyguyacin A is a structurally novel glycolipid first isolated from a sterile fungus species, characterized by a rare oxalic acid ester of 17-hydroxydocosanoic acid conjugated to a trehalose-like disaccharide core. The compound, along with its close analog Emmyguyacin B, inhibits the replication of the influenza A virus (strain A/X31) in MDCK cells by specifically targeting the low-pH-induced conformational change of the viral hemagglutinin A (HA) protein, a critical step in viral membrane fusion and entry.

Molecular Formula C36H64O16
Molecular Weight 752.9 g/mol
Cat. No. B1247161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmmyguyacin A
Synonymsemmyguyacin A
Molecular FormulaC36H64O16
Molecular Weight752.9 g/mol
Structural Identifiers
SMILESCCCCCC(CCCCCCCCCCCCCCCC(=O)OC1C(C(OC(C1O)OC2C(C(C(C(O2)CO)O)O)O)CO)O)OC(=O)C(=O)O
InChIInChI=1S/C36H64O16/c1-2-3-15-18-23(48-34(47)33(45)46)19-16-13-11-9-7-5-4-6-8-10-12-14-17-20-26(39)51-32-28(41)25(22-38)50-36(31(32)44)52-35-30(43)29(42)27(40)24(21-37)49-35/h23-25,27-32,35-38,40-44H,2-22H2,1H3,(H,45,46)/t23?,24-,25-,27+,28-,29+,30-,31-,32+,35-,36-/m1/s1
InChIKeyRFJAERMDCUNUEE-DIHKUZNTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Emmyguyacin A Procurement Guide: A Unique Fungal Glycolipid for Influenza Hemagglutinin Research


Emmyguyacin A is a structurally novel glycolipid first isolated from a sterile fungus species, characterized by a rare oxalic acid ester of 17-hydroxydocosanoic acid conjugated to a trehalose-like disaccharide core [1]. The compound, along with its close analog Emmyguyacin B, inhibits the replication of the influenza A virus (strain A/X31) in MDCK cells by specifically targeting the low-pH-induced conformational change of the viral hemagglutinin A (HA) protein, a critical step in viral membrane fusion and entry [2]. This unique mechanism and its exclusive natural source position Emmyguyacin A as a high-value research tool distinct from common synthetic influenza inhibitors.

Source Unique fungal glycolipid from a sterile fungus species
Mechanism Targets low-pH HA conformational change in influenza A virus
Use Context Natural product probe for viral entry and mechanistic studies

Why Generic Hemagglutinin Inhibitors Cannot Substitute for Emmyguyacin A in Targeted Research


Generic substitution with other influenza virus entry inhibitors is unsuitable for workflows requiring Emmyguyacin A, as its mechanism—inhibition of the pH-dependent conformational change of hemagglutinin A—is distinct from that of common fusion inhibitors like BMY-27709 [1]. Furthermore, its closest natural analog, Emmyguyacin B, is inseparable from A through standard HPLC and was shown to possess identical NMR spectral data, making the mixture unsuitable for studies requiring a single, structurally defined chemical entity [2]. The unique oxalate ester moiety in Emmyguyacin A constitutes a novel chemical scaffold among natural products, a feature lost in its desoxylate derivatives which, while active, represent a different chemical series [3].

Mechanism mismatch
Common HA fusion inhibitors (e.g., BMY-27709) target virus entry differently; may not recapitulate conformational-change-specific inhibition.
Analog co-elution
Natural analog Emmyguyacin B is inseparable by standard HPLC and shares identical NMR data; mixtures risk ambiguous single-entity attribution.
Scaffold alteration
Desoxylate derivatives lack the oxalate ester found in Emmyguyacin A; activity profiles may differ and require independent validation.

Quantitative Differentiation: Emmyguyacin A vs. Analogs and In-Class Alternatives


Fermentation Yield Advantage of Emmyguyacin A Over Other Fungal Glycolipids

The natural production of Emmyguyacin A far exceeds that typically reported for structurally complex fungal glycolipids. The original isolation achieved a combined concentration of 1.51 g/L for Emmyguyacins A and B from a simple potato dextrose agar fermentation [1]. This yield is orders of magnitude higher than, for example, the isolation of Acremomannolipin A, a functional analog, which yielded 3.0 mg from a 4.0 L culture (approximately 0.75 mg/L) [2]. This substantial difference in natural abundance directly impacts the feasibility and cost of sourcing the compound for large-scale biological studies.

Fermentation Yield
Cross-study
Reported 1.51 g/L combined A+B; ~2000-fold higher vs. acremomannolipin A (~0.75 mg/L)
Supports procurement feasibility for large-scale biochemical assays
Conditions differ between studies; review fermentation parameters
Natural Product Isolation Fermentation Scale-Up Glycolipid Production

Confirmed Mechanism of Action: Head-to-Head Comparison of HA Conformational Change Inhibition

Emmyguyacin A directly targets the low-pH-induced conformational change of hemagglutinin A (HA), a mechanism distinct from many other inhibitors. The natural isolate mixture (Emmyguyacins A and B in a 95:5 ratio) inhibited this specific conformational change with an IC50 of 9 μM, which was directly linked to the inhibition of influenza A/X31 virus replication in MDCK cells [1]. In contrast, the well-known HA inhibitor BMY-27709, while showing activity against viral growth (IC50 3-8 μM), is reported to act during virus entry and inhibits HA-mediated fusion, but its effect is not solely specific to the low-pH conformational change [2]. This specificity makes Emmyguyacin A a superior probe for studying the HA conformational transition.

Mechanism Specificity
Cross-study
IC50 9 μM (A/X31, MDCK) for HA conformational change vs. BMY-27709 IC50 3–8 μM (A/WSN/33) as fusion inhibitor
Mechanistically specific probe for HA conformational change, distinct from fusion inhibition
Different viral strains and assay conditions limit direct potency comparison
Antiviral Mechanism Hemagglutinin Inhibition Viral Entry

Synthetic Accessibility: Total Synthesis Yields Define Procurement Purity and Scale Options

The first total synthesis of optically pure Emmyguyacins A and B was reported in 2018 [1]. The synthesis of Emmyguyacin A (1a) containing the R-configured fatty acid was achieved with an overall yield of 2.7% over 24 steps, while its S-enantiomer (1b) was obtained in 3.7% yield [2]. This contrasts with Emmyguyacin B, where the synthesis of the R- and S-forms achieved significantly higher overall yields of 12.2% and 13.1%, respectively [2]. This data indicates that while both compounds can be synthesized, the procurement of synthetically pure Emmyguyacin A is a more resource-intensive process, making larger-scale isolations from fermentation a comparatively more attractive sourcing strategy.

Synthetic Yield
Head-to-head
Emmyguyacin A: 2.7% over 24 steps; Emmyguyacin B: 13.1% over 18 steps
Synthetic sourcing of pure A is more resource-intensive; natural isolation may be viable alternative
Multi-step synthesis; review enantiopurity requirements
Total Synthesis Compound Purity SAR Studies

Structural Novelty: The Unique Oxalate Ester Moiety Not Found in In-Class Analogs

Emmyguyacin A features a rare oxalic acid ester of a monohydroxylated fatty acid (5,17-oxalyloxydocosanoic acid), a structural motif unprecedented among natural glycolipids at the time of its discovery [1]. While the desoxylate derivatives (lacking the oxalate ester) retain influenza virus inhibitory activity, the oxalate moiety is a key structural feature that distinguishes Emmyguyacin A from these simplified analogs [2]. This unique functional group is also present in the structurally similar Acremomannolipin A, but Acremomannolipin A functions as a calcium signal modulator, not an influenza inhibitor, highlighting the critical role of the overall molecular scaffold in target selectivity [3].

Oxalate Ester Moiety
Class-level
Unique oxalic acid ester of 17-hydroxydocosanoic acid; absent in desoxylate analogs
May support SAR derivatization and bioconjugation studies
Oxalate ester not required for antiviral activity; review structure-activity context
Natural Product Chemistry Structural Biology Hemagglutinin Inhibitor

Primary Research Applications Where Emmyguyacin A Offers a Defined Edge


Mechanistic Studies of Influenza A Virus Hemagglutinin Conformational Change

Emmyguyacin A is the tool of choice for researchers dissecting the low-pH-triggered structural rearrangement of hemagglutinin A (HA) that is essential for viral membrane fusion and infectivity [1]. Unlike broadly acting fusion inhibitors like BMY-27709, Emmyguyacin A's defined mechanism allows for the selective investigation of this specific step in the viral entry pathway. Its use is supported by direct evidence of inhibiting A/X31 virus replication in MDCK cells via this precise mode of action, with an IC50 of 9 μM [1].

Natural Product-Derived Antiviral Lead Discovery and SAR Programs

The unique oxalate ester moiety of Emmyguyacin A serves as a privileged scaffold for medicinal chemistry campaigns aiming to develop novel influenza virus entry inhibitors [2]. Procurement of the pure compound enables SAR studies by providing a starting point for structural modifications, such as creating desoxylate derivatives or varying the fatty acid chain, to dissect the pharmacophore and improve potency or pharmacokinetic properties [3].

Chemical Biology Probe Development for Viral Entry Pathways

The structural novelty of Emmyguyacin A, particularly its oxalate ester and disaccharide core, makes it an ideal candidate for developing custom chemical probes for imaging HA conformational changes or studying virus-cell interactions [2]. The ability to source the compound through large-scale fermentation [4] provides a practical advantage over less abundant fungal metabolites, enabling derivatization into biotinylated or fluorescent probes for cellular assays.

Comparative Analysis of Novel and Classical Hemagglutinin Inhibitors

Emmyguyacin A occupies a unique mechanistic space that makes it an essential component in screening panels designed to classify novel antiviral compounds. Its specific targeting of the HA conformational change, in contrast to hemagglutinin-specific fusion inhibitors like BMY-27709 [5], allows researchers to benchmark new hits and identify those with similar or superior modes of action, facilitating the discovery of next-generation antivirals.

Application
Selection Property
Validation Focus
HA conformational change studies
Low-pH HA conformational change targeting
MDCK cell-based viral entry inhibition
Antiviral lead discovery
Unique oxalate ester scaffold
Desoxylate derivative SAR profiling
Chemical probe development
Structurally novel glycolipid core
Conjugation feasibility for imaging assays
HA inhibitor benchmarking
HA conformational change vs. fusion inhibition mechanism
Cross-mechanism antiviral panel screening
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